Genz-669178

Description

Properties

Molecular Formula |

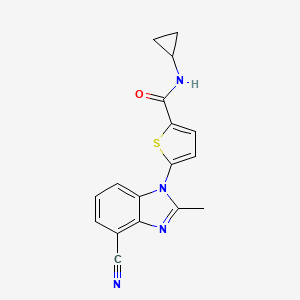

C17H14N4OS |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

5-(4-cyano-2-methylbenzimidazol-1-yl)-N-cyclopropylthiophene-2-carboxamide |

InChI |

InChI=1S/C17H14N4OS/c1-10-19-16-11(9-18)3-2-4-13(16)21(10)15-8-7-14(23-15)17(22)20-12-5-6-12/h2-4,7-8,12H,5-6H2,1H3,(H,20,22) |

InChI Key |

XRXYHTFKWSMTFI-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Genz-669178; Genz-669178; Genz-669178; |

Origin of Product |

United States |

Foundational & Exploratory

Genz-669178: A Targeted Inhibitor of Malarial Pyrimidine Biosynthesis

An In-depth Technical Guide on the Mechanism of Action of Genz-669178

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent and selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine biosynthetic pathway of the malaria parasite.[1][2] Unlike its human host, P. falciparum is entirely dependent on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication. This dependency makes PfDHODH a highly attractive target for antimalarial drug development. This compound's mechanism of action centers on the disruption of this vital metabolic pathway, leading to the cessation of parasite proliferation. This document provides a detailed overview of the core mechanism of action of this compound, based on available preclinical data.

Core Mechanism of Action: Inhibition of PfDHODH

This compound exerts its antimalarial activity by specifically targeting and inhibiting the enzymatic function of P. falciparum dihydroorotate dehydrogenase (PfDHODH).[1][2] PfDHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate. This reaction is crucial for the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.

By inhibiting PfDHODH, this compound effectively starves the parasite of the necessary building blocks for DNA and RNA synthesis, thereby halting its growth and replication. The selectivity of this compound for the parasite's enzyme over the human homologue is a key feature, promising a favorable therapeutic window.

Signaling Pathway: De Novo Pyrimidine Biosynthesis in P. falciparum

The following diagram illustrates the de novo pyrimidine biosynthesis pathway in P. falciparum and the point of inhibition by this compound.

Quantitative Data

While specific, detailed quantitative data from peer-reviewed publications on this compound is not publicly available at this time, the compound has been described as having low nanomolar in vitro potency against PfDHODH. Further research is required to fully characterize its pharmacokinetic and pharmacodynamic profiles.

| Parameter | Value | Reference |

| Target | Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) | [1][2] |

| In Vitro Potency | Low nanomolar | [1] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not yet published in the public domain. However, standard assays for evaluating PfDHODH inhibitors would include:

Enzymatic Assay for PfDHODH Inhibition

A typical experimental workflow to determine the in vitro potency of this compound against PfDHODH would involve a spectrophotometric assay.

In Vivo Efficacy in a Murine Malaria Model

To assess the in vivo efficacy of this compound, a standard murine model of malaria would be employed.

Conclusion

This compound is a promising antimalarial candidate that targets a key metabolic pathway essential for the survival of Plasmodium falciparum. Its potent and selective inhibition of PfDHODH disrupts pyrimidine biosynthesis, leading to parasite death. While detailed quantitative data and experimental protocols are not yet widely available, the foundational mechanism of action provides a strong rationale for its continued development as a novel antimalarial therapeutic. Further publications are anticipated to provide a more comprehensive understanding of its pharmacological properties.

References

Genz-669178: A Technical Guide to its Discovery, Synthesis, and Preclinical Profile as a Novel Antimalarial Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genz-669178 is a potent and selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the parasite's pyrimidine biosynthesis pathway. This dependency on de novo pyrimidine synthesis, absent in the human host, makes PfDHODH a highly validated target for antimalarial drug discovery. This compound emerged from a high-throughput screening campaign and subsequent medicinal chemistry optimization. It belongs to the N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamide class of compounds and has demonstrated significant activity against both drug-sensitive and resistant strains of P. falciparum in vitro, as well as efficacy in murine models of malaria. This technical guide provides a comprehensive overview of the discovery, a detailed plausible synthesis protocol, and a summary of the key preclinical data for this compound.

Discovery and Mechanism of Action

This compound was identified through a high-throughput screening of a chemical library against recombinant PfDHODH. The initial hits were optimized through a structure-guided medicinal chemistry program to improve potency, selectivity, and pharmacokinetic properties, leading to the identification of this compound.

Mechanism of Action

This compound exerts its antimalarial effect by selectively inhibiting PfDHODH. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the de novo biosynthesis of pyrimidines. Plasmodium parasites are incapable of salvaging pyrimidines from their host and are therefore entirely reliant on this pathway for the synthesis of DNA, RNA, and other essential molecules. By blocking this pathway, this compound starves the parasite of essential building blocks, leading to a cessation of growth and replication. The selectivity of this compound for the parasite enzyme over the human ortholog is a key feature, promising a favorable safety profile.

Signaling Pathway

The following diagram illustrates the central role of PfDHODH in the pyrimidine biosynthesis pathway and the inhibitory action of this compound.

Caption: Inhibition of PfDHODH by this compound blocks pyrimidine biosynthesis in P. falciparum.

Synthesis of this compound

While a specific patent detailing the synthesis of this compound is not publicly available, the chemical structure, an N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamide, suggests a plausible and convergent synthetic route. The following protocol is based on established synthetic methodologies for related compounds.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 5-(1H-benzimidazol-1-yl)thiophene-2-carboxylic acid

-

To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) and benzimidazole (1.1 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Add copper(I) iodide (CuI, 0.1 eq) and L-proline (0.2 eq).

-

Heat the reaction mixture to 110 °C and stir for 24 hours under a nitrogen atmosphere.

-

After cooling to room temperature, pour the reaction mixture into water and acidify with 1M HCl to pH 3-4.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the desired carboxylic acid intermediate.

Step 2: Synthesis of this compound (Amide Coupling)

-

Dissolve the 5-(1H-benzimidazol-1-yl)thiophene-2-carboxylic acid (1.0 eq) in DMF.

-

Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and stir for 30 minutes at room temperature.

-

Add the desired primary amine (R-NH₂, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data

The following tables summarize the key in vitro and in vivo data for this compound.

In Vitro Activity

| Parameter | P. falciparum 3D7 | P. falciparum Dd2 | PfDHODH Enzyme | Human DHODH |

| IC₅₀ (nM) | 5.6 | 6.1 | 15 | >50,000 |

In Vivo Efficacy (Murine Model)

| Route of Administration | Dosing Regimen | ED₅₀ (mg/kg/day) | ED₉₀ (mg/kg/day) |

| Oral | Twice daily for 4 days | 13 | 21 |

Pharmacokinetic Parameters in Mice (Oral Administration)

| Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) |

| 25 | 1500 | 2 | 8500 |

| 50 | 3200 | 2 | 18000 |

Experimental Protocols

PfDHODH Inhibition Assay

-

Recombinant PfDHODH is expressed and purified.

-

The assay is performed in a 96-well plate containing assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 0.1% Triton X-100, 150 µM Coenzyme Q).

-

Add varying concentrations of this compound to the wells.

-

Initiate the reaction by adding dihydroorotate and 2,6-dichloroindophenol (DCIP).

-

Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a plate reader.

-

Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

P. falciparum Growth Inhibition Assay (SYBR Green I)

-

Maintain asynchronous cultures of P. falciparum in human erythrocytes.

-

In a 96-well plate, add serial dilutions of this compound to parasite cultures (1% parasitemia, 2% hematocrit).

-

Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA.

-

Measure fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

Determine the IC₅₀ values by fitting the fluorescence data to a dose-response curve.

In Vivo Efficacy in a Murine Malaria Model

-

Infect mice (e.g., NOD-scid IL-2Rγnull mice engrafted with human erythrocytes) with P. falciparum.

-

Initiate treatment with this compound or vehicle control via oral gavage.

-

Administer the compound twice daily for four consecutive days.

-

Monitor parasitemia daily by microscopic examination of Giemsa-stained blood smears.

-

Calculate the percent reduction in parasitemia compared to the vehicle-treated group.

-

Determine the ED₅₀ and ED₉₀ values from the dose-response curve.

Conclusion

This compound is a promising preclinical candidate for the treatment of malaria. Its potent and selective inhibition of PfDHODH, a key enzyme in a parasite-specific pathway, provides a strong rationale for its development. The compound demonstrates excellent in vitro activity against drug-sensitive and resistant parasite strains and significant in vivo efficacy in a murine model. The synthetic route is feasible for further chemical exploration and scale-up. Further studies are warranted to fully characterize the safety and efficacy profile of this compound in advanced preclinical and clinical settings.

Technical Guide: Genz-669178 and its Inhibition of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Plasmodium falciparum, the most lethal causative agent of human malaria, relies exclusively on the de novo pyrimidine biosynthesis pathway for survival, making the enzymes in this pathway attractive targets for antimalarial drug development. Dihydroorotate dehydrogenase (DHODH) is a key, rate-limiting enzyme in this pathway. Genz-669178 is a potent and selective inhibitor of P. falciparum DHODH (PfDHODH), demonstrating significant promise as a preclinical antimalarial candidate. This document provides a comprehensive technical overview of this compound, including its inhibitory activity, the experimental protocols used for its characterization, and the broader context of its mechanism of action.

Quantitative Data Summary

The inhibitory and efficacy data for this compound and its analogs are summarized below. These compounds show high potency against the parasite enzyme and low to no activity against the human homolog, indicating a favorable selectivity profile.

Table 1: In Vitro Enzymatic Inhibition of DHODH

| Compound | PfDHODH IC₅₀ (nM) | P. berghei DHODH IC₅₀ (nM) | P. vivax DHODH IC₅₀ (nM) | Human DHODH IC₅₀ (nM) |

| This compound | 15-50 | 68 | Data Not Available | >10,000 |

| Genz-667348 | ~20 | Data Not Available | Data Not Available | >10,000 |

| Genz-668857 | ~20 | Data Not Available | Data Not Available | >10,000 |

Table 2: In Vitro and In Vivo Antimalarial Activity

| Compound | P. falciparum 3D7 IC₅₀ (nM) | P. falciparum Dd2 IC₅₀ (nM) | P. berghei Mouse Model ED₅₀ (mg/kg/day) |

| This compound | 8 | 10 | 13-21 |

| Genz-667348 | ~5 | ~5 | ~13-21 |

| Genz-668857 | ~5 | ~5 | ~13-21 |

Table 3: Pharmacokinetic Parameters in Mice (Oral Administration)

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |

| This compound | 50 | ~419 | ~4 | ~23035 |

| Genz-667348 | 50 | ~1513 | ~4 | ~10095 |

| Genz-668857 | 50 | ~70 | ~4 | ~9061 |

Signaling and Logical Pathways

De Novo Pyrimidine Biosynthesis in P. falciparum

The de novo pyrimidine biosynthesis pathway is essential for the synthesis of DNA and RNA precursors in P. falciparum. PfDHODH catalyzes the fourth and rate-limiting step, the oxidation of dihydroorotate to orotate.

Drug Discovery and Development Workflow for this compound

The development of this compound followed a structured drug discovery pipeline, beginning with high-throughput screening and progressing through lead optimization to in vivo efficacy studies.

Experimental Protocols

Recombinant PfDHODH Expression and Purification

Objective: To produce purified, active PfDHODH for use in enzymatic inhibition assays.

Methodology:

-

Gene Synthesis and Cloning: The gene encoding the soluble domain of PfDHODH (lacking the N-terminal transmembrane domain) is synthesized with codon optimization for E. coli expression. The gene is cloned into an expression vector (e.g., pET series) containing an N-terminal polyhistidine (His₆) tag for affinity purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) broth supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until an OD₆₀₀ of 0.6-0.8 is reached. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 16-20 hours at 18-25°C.

-

Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). The cells are lysed by sonication on ice.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins. The His₆-tagged PfDHODH is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

-

Protein Characterization: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm. The purified protein is dialyzed against a storage buffer and stored at -80°C.

PfDHODH Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity (IC₅₀) of this compound against PfDHODH.

Methodology:

-

Assay Principle: The activity of PfDHODH is measured spectrophotometrically by monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate. The rate of DCIP reduction is followed by the decrease in absorbance at 600 nm.

-

Reagents and Buffers:

-

Assay Buffer: 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

-

Substrate: L-Dihydroorotate.

-

Cofactor: Coenzyme Q₀ (UQ₀) or a suitable analog.

-

Electron Acceptor: DCIP.

-

Enzyme: Purified recombinant PfDHODH.

-

Inhibitor: this compound dissolved in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add serial dilutions of this compound in DMSO, followed by the addition of the assay buffer.

-

Add the purified PfDHODH enzyme (final concentration ~10 nM) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Prepare a reaction mix containing L-dihydroorotate (final concentration ~500 µM), UQ₀ (final concentration ~100 µM), and DCIP (final concentration ~120 µM) in the assay buffer.

-

Initiate the reaction by adding the reaction mix to each well.

-

Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time curve. The percent inhibition for each inhibitor concentration is calculated relative to the DMSO control. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

P. falciparum Growth Inhibition Assay (SYBR Green I-based)

Objective: To determine the in vitro efficacy (IC₅₀) of this compound against the asexual blood stages of P. falciparum.

Methodology:

-

Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are maintained in continuous in vitro culture in human erythrocytes (O+) at 5% hematocrit in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin. Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Parasite cultures are synchronized at the ring stage using sorbitol treatment.

-

Assay Setup:

-

In a 96-well plate, prepare serial dilutions of this compound in culture medium.

-

Add synchronized ring-stage parasite culture (0.5% parasitemia, 2.5% hematocrit) to each well.

-

Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

-

Incubate the plates for 72 hours under the standard culture conditions.

-

-

Lysis and Staining:

-

Prepare a lysis buffer containing SYBR Green I fluorescent dye (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I).

-

After the 72-hour incubation, add the lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity in each well using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

The IC₅₀ value is calculated by fitting the fluorescence intensity data versus drug concentration to a sigmoidal dose-response curve.

-

In Vivo Efficacy in a Murine Malaria Model

Objective: To evaluate the in vivo antimalarial efficacy of this compound.

Methodology (4-Day Suppressive Test):

-

Animal Model: Female BALB/c mice are used for the study.

-

Infection: Mice are infected intraperitoneally with Plasmodium berghei-parasitized red blood cells.

-

Drug Administration: this compound, formulated in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80), is administered orally by gavage twice daily for four consecutive days, starting 2-4 hours post-infection.

-

Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

-

Data Analysis: The average parasitemia of the treated groups is compared to that of the vehicle-treated control group. The dose required to suppress parasitemia by 50% (ED₅₀) is calculated.

X-ray Crystallography of PfDHODH-Genz-669178 Complex

Objective: To determine the three-dimensional structure of this compound bound to the active site of PfDHODH.

Methodology:

-

Protein-Inhibitor Complex Formation: Purified recombinant PfDHODH is incubated with a molar excess of this compound.

-

Crystallization: The protein-inhibitor complex is crystallized using the hanging drop vapor diffusion method. The complex solution is mixed with a precipitant solution (e.g., 0.2 M LiCl, 24% PEG 3350) and equilibrated against a reservoir of the precipitant solution.

-

Data Collection: Crystals are cryoprotected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined PfDHODH structure as a search model. The model is refined against the diffraction data, and the inhibitor is built into the electron density map. The final structure is validated and deposited in the Protein Data Bank (PDB ID: 4CQ8).[1]

References

Genz-669178: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Genz-669178, a potent inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Mandatory visualizations of signaling pathways and experimental workflows are included in Graphviz DOT language.

Chemical Structure and Identity

This compound is a novel small molecule inhibitor belonging to the N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamide series.

| Identifier | Value |

| IUPAC Name | 5-(4-cyano-2-methyl-1H-benzimidazol-1-yl)-N-cyclopropylthiophene-2-carboxamide |

| CAS Number | 1254834-91-7 |

| Molecular Formula | C₁₇H₁₄N₄OS |

| SMILES | O=C(C1=CC=C(N2C3=CC=CC(C#N)=C3N=C2C)S1)NC4CC4 |

| Image |  |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 322.38 g/mol | [1] |

| Appearance | Solid powder | [1] |

| LogP | 2.17 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Solubility | Soluble in DMSO. Formulations in PEG400, corn oil, and aqueous suspensions with Tween 80 and/or carboxymethyl cellulose have been described for in vivo use. | [2] |

| Storage | Store at -20°C for long-term stability. | [2] |

Biological Activity and Pharmacological Properties

This compound is a potent and selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway of the malaria parasite.[1] This pathway is essential for the parasite as it cannot salvage pyrimidines from its host.[3][4][5]

Mechanism of Action

This compound targets PfDHODH, which catalyzes the oxidation of dihydroorotate to orotate.[3][5] By inhibiting this enzyme, the compound disrupts the synthesis of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting parasite proliferation.

In Vitro Efficacy

The following table summarizes the in vitro activity of this compound against PfDHODH and P. falciparum strains.

| Assay | Target/Strain | IC₅₀ (nM) |

| Enzyme Inhibition | PfDHODH | Double-digit nanomolar range |

| Parasite Growth Inhibition | P. falciparum 3D7 | Single-digit nanomolar range |

| Parasite Growth Inhibition | P. falciparum Dd2 | Single-digit nanomolar range |

In Vivo Efficacy

This compound has demonstrated efficacy in a murine model of malaria. Oral administration of related compounds has shown to significantly reduce parasitemia in mice infected with P. berghei.

Experimental Protocols

General Synthesis Protocol for N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamides

A general synthetic route involves the coupling of a substituted 1H-benzo[d]imidazol-1-yl)thiophene-2-carboxylic acid with an appropriate amine.

Methodology:

-

Amide Formation: 5-bromothiophene-2-carboxylic acid is reacted with pyrazin-2-amine in the presence of a coupling agent such as titanium tetrachloride in a suitable solvent like pyridine to yield 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide.[6]

-

Suzuki Coupling: The resulting bromo-intermediate is then subjected to a Suzuki cross-coupling reaction with an appropriate aryl or heteroaryl boronic acid or pinacol ester. This reaction is typically catalyzed by a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base like potassium phosphate and a solvent such as 1,4-dioxane, to yield the final N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamide product.[6]

PfDHODH Inhibition Assay

References

- 1. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. This compound | Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitor | CAS# 1254834-91-7 | InvivoChem [invivochem.com]

- 3. Insights into the pyrimidine biosynthetic pathway of human malaria parasite Plasmodium falciparum as chemotherapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Malaria Parasite Pyrimidine Nucleotide Metabolism: A Promising Drug Target | Semantic Scholar [semanticscholar.org]

- 5. Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Genz-669178: A Potent Inhibitor of Plasmodium Dihydroorotate Dehydrogenase for Antimalarial Drug Development

A Technical Guide on Target Validation and Preclinical Profiling

This technical guide provides an in-depth overview of the target validation of Genz-669178, a promising antimalarial compound. It is intended for researchers, scientists, and drug development professionals working on novel therapeutics to combat malaria. This document summarizes the mechanism of action, quantitative efficacy data, and the experimental approaches used to validate its target, Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).

Introduction: The Urgent Need for Novel Antimalarials

Malaria, a life-threatening disease caused by Plasmodium parasites, remains a significant global health challenge. The emergence and spread of drug-resistant parasite strains necessitate the discovery and development of new antimalarial agents with novel mechanisms of action. The parasite's pyrimidine biosynthesis pathway, essential for its survival and replication, presents a promising area for therapeutic intervention. Plasmodium falciparum, the deadliest species, cannot salvage pyrimidines and is entirely dependent on its de novo synthesis pathway, making the enzymes in this pathway attractive drug targets[1].

One such critical enzyme is dihydroorotate dehydrogenase (DHODH), which catalyzes the rate-limiting step in pyrimidine biosynthesis[1]. This compound, a member of the N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamide series, has been identified as a potent and selective inhibitor of PfDHODH[1][2]. This guide details the evidence supporting PfDHODH as the primary target of this compound and summarizes the compound's preclinical profile.

Mechanism of Action: Targeting Pyrimidine Biosynthesis

This compound exerts its antimalarial activity by inhibiting the enzymatic function of dihydroorotate dehydrogenase (DHODH) in Plasmodium parasites. This inhibition disrupts the de novo pyrimidine biosynthesis pathway, depriving the parasite of essential building blocks for DNA and RNA synthesis, ultimately leading to cell death. The selectivity of this compound for the parasite enzyme over the human ortholog is a key attribute, suggesting a favorable safety profile[1][2].

dot

References

Genz-669178: A Profile of Selective Inhibition of Plasmodium falciparum Dihydroorotate Dehydrogenase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Genz-669178, a potent and selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). PfDHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of the malaria parasite. The high selectivity of this compound for the parasite's enzyme over the human ortholog, human dihydroorotate dehydrogenase (hDHODH), makes it a compelling candidate for antimalarial drug development.

Executive Summary

This compound demonstrates potent low nanomolar inhibition of PfDHODH, the enzyme responsible for a rate-limiting step in the parasite's pyrimidine synthesis. Crucially, it exhibits a remarkable selectivity, with no significant activity against the human DHODH enzyme. This selectivity is attributed to key amino acid differences within the inhibitor-binding sites of the parasite and human enzymes. This document details the quantitative inhibitory data, the experimental protocols for assessing enzyme activity and selectivity, and visual representations of the relevant biological pathway and experimental workflow.

Data Presentation: Quantitative Inhibitory Activity

The inhibitory potency of this compound against Plasmodium species DHODH and its selectivity over human DHODH are summarized below.

| Target Enzyme/Organism | IC50 (µM) | Reference |

| Plasmodium falciparum DHODH | 0.015 - 0.05 | [1] |

| Plasmodium falciparum strain 3D7 | 0.008 | [1] |

| Plasmodium falciparum strain Dd2 | 0.01 | [1] |

| Plasmodium berghei DHODH | 0.068 | [1] |

| Human DHODH | Inactive | [2] |

Experimental Protocols

The determination of DHODH inhibition by this compound is typically performed using a spectrophotometric enzyme assay that monitors the reduction of a dye, 2,6-dichloroindophenol (DCIP).

Protocol: DHODH Enzyme Inhibition Assay (DCIP Reduction Method)

1. Reagents and Materials:

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.[3]

-

Substrates: L-dihydroorotate, decylubiquinone.[3]

-

Electron Acceptor: 2,6-dichloroindophenol (DCIP).[3]

-

Enzymes: Recombinant purified PfDHODH and hDHODH.

-

Inhibitor: this compound dissolved in DMSO.

-

96-well or 384-well microplates.

-

Spectrophotometer capable of reading absorbance at 600 nm.

2. Assay Procedure:

-

Prepare a reaction mixture in the assay buffer containing L-dihydroorotate, decylubiquinone, and DCIP at their final concentrations (e.g., 175 µM L-dihydroorotate, 18 µM decylubiquinone, and 95 µM DCIP).[3]

-

Dispense the reaction mixture into the wells of the microplate.

-

Add varying concentrations of this compound (or DMSO as a control) to the wells and incubate for a short period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a pre-determined concentration of either PfDHODH (e.g., 12.5 nM) or hDHODH (e.g., 7 nM) to each well.[3]

-

Immediately begin monitoring the decrease in absorbance at 600 nm over time. The reduction of DCIP by the active enzyme leads to a loss of color.

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

-

Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Mandatory Visualizations

De Novo Pyrimidine Biosynthesis Pathway and this compound Inhibition

Caption: Inhibition of PfDHODH by this compound in the pyrimidine biosynthesis pathway.

Experimental Workflow for DHODH Inhibition Assay

Caption: Workflow for determining the IC50 of this compound against DHODH.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Optimization of Potent Inhibitors of P. falciparum Dihydroorotate Dehydrogenase for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Genz-669178: A Potent and Species-Specific Inhibitor of Plasmodium Dihydroorotate Dehydrogenase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Genz-669178 is a novel small molecule inhibitor targeting the dihydroorotate dehydrogenase (DHODH) of the malaria parasite, Plasmodium falciparum (PfDHODH). This enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Unlike their human hosts, Plasmodium parasites lack a pyrimidine salvage pathway, making them entirely dependent on de novo synthesis for survival. This dependency establishes PfDHODH as a critical and validated target for antimalarial drug development. This compound belongs to a series of N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamides that have demonstrated potent and selective activity against Plasmodium species. This document provides a comprehensive overview of the species specificity, activity spectrum, and underlying experimental methodologies related to this compound.

Data Presentation

The following tables summarize the quantitative data on the in vitro and in vivo activity of this compound and related compounds.

Table 1: In Vitro Activity of this compound Against Various Plasmodium Species and Strains

| Species/Strain | Assay Type | Endpoint | IC50 (µM) |

| Plasmodium falciparum (3D7) | Whole-cell viability | IC50 | 0.008 |

| Plasmodium falciparum (Dd2) | Whole-cell viability | IC50 | 0.01 |

| Plasmodium berghei | Whole-cell viability | IC50 | 0.068 |

| Plasmodium spp. | Enzyme Inhibition (DHODH) | IC50 | 0.015 - 0.05 |

Table 2: Species Selectivity of the this compound Series

| Enzyme Source | Activity | Fold Selectivity |

| Plasmodium DHODH | Potent Inhibition | High |

| Human DHODH | Weak to No Inhibition | >100-fold (inferred for the series) |

Table 3: In Vivo Efficacy of this compound in a Murine Malaria Model

| Animal Model | Plasmodium Species | Dosing Regimen | Endpoint | ED50 (mg/kg/day) |

| Mouse | P. berghei | Oral, twice daily for 4 days | 50% effective dose | 13 - 21 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro P. falciparum Viability Assay (SYBR Green I-based)

This assay determines the effect of a compound on the proliferation of intraerythrocytic P. falciparum.

Materials:

-

P. falciparum culture (e.g., 3D7 or Dd2 strain)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

-

96-well black microplates

-

This compound stock solution in DMSO

-

SYBR Green I nucleic acid stain

-

Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

Plate reader (fluorescence)

Procedure:

-

Synchronize P. falciparum cultures to the ring stage.

-

Prepare serial dilutions of this compound in complete culture medium.

-

In a 96-well plate, add 100 µL of the diluted compound to each well.

-

Add 100 µL of the parasite culture (2% parasitemia, 2% hematocrit) to each well.

-

Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

After incubation, add 100 µL of SYBR Green I in lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Measure fluorescence using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Calculate the IC50 value by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a dose-response curve.

Dihydroorotate Dehydrogenase (DHODH) Enzyme Inhibition Assay

This spectrophotometric assay measures the direct inhibition of DHODH enzymatic activity.

Materials:

-

Recombinant Plasmodium or human DHODH

-

Assay buffer (e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

-

L-dihydroorotic acid (DHO)

-

Decylubiquinone (CoQD)

-

2,6-dichloroindophenol (DCIP)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the diluted compound to the wells of a 96-well plate.

-

Add the recombinant DHODH enzyme to each well and incubate for a pre-determined time at room temperature.

-

Prepare a reaction mixture containing DHO, CoQD, and DCIP in the assay buffer.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Immediately monitor the decrease in absorbance at 600 nm (due to the reduction of DCIP) over time using a spectrophotometer.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC50 value by plotting the reaction rate against the log of the inhibitor concentration.

Murine P. berghei Efficacy Model

This in vivo model assesses the antimalarial efficacy of a compound in a living organism.

Materials:

-

Female Swiss Webster mice (or other suitable strain)

-

Plasmodium berghei infected erythrocytes

-

This compound formulation for oral gavage

-

Vehicle control

-

Giemsa stain

-

Microscope

Procedure:

-

Infect mice intravenously or intraperitoneally with 1x10^5 P. berghei-infected erythrocytes.

-

Three days post-infection, initiate treatment with this compound.

-

Administer the compound orally twice daily for four consecutive days at various dose levels. A control group receives the vehicle only.

-

On day seven post-infection, collect thin blood smears from the tail vein of each mouse.

-

Stain the blood smears with Giemsa and determine the parasitemia by microscopic examination.

-

Calculate the 50% effective dose (ED50) by comparing the parasitemia in the treated groups to the vehicle control group and fitting the data to a dose-response model.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows related to this compound.

Caption: De Novo Pyrimidine Biosynthesis Pathway and the Site of Action of this compound.

Caption: Workflow for the DHODH Enzyme Inhibition Assay.

Caption: Workflow for the In Vivo Efficacy Study in a Murine Model.

Genz-669178: A Potent Inhibitor of Plasmodium falciparum Dihydroorotate Dehydrogenase with In Vitro Efficacy

An In-Depth Technical Guide on the Preliminary In Vitro Efficacy of Genz-669178 for Researchers, Scientists, and Drug Development Professionals.

This compound is a novel small molecule inhibitor targeting the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway of the malaria parasite. As P. falciparum lacks a pyrimidine salvage pathway, it is entirely reliant on this de novo synthesis for survival, making PfDHODH a key target for antimalarial drug development. This compound belongs to a series of N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamides that have demonstrated potent and selective inhibition of the parasite enzyme over its human counterpart.

Quantitative In Vitro Efficacy Data

The preliminary in vitro efficacy of this compound has been evaluated through enzymatic assays against recombinant PfDHODH and whole-cell growth inhibition assays against drug-sensitive and drug-resistant strains of P. falciparum. The data reveals low nanomolar potency, highlighting the compound's significant potential as an antimalarial agent.

| Assay Type | Target/Strain | Metric | Value (nM) | Reference |

| Enzymatic Inhibition | P. falciparum DHODH | IC50 | 11 ± 2 | [1] |

| Whole-Cell Growth Inhibition | P. falciparum 3D7 (drug-sensitive) | IC50 | 6 ± 1 | [1] |

| Whole-Cell Growth Inhibition | P. falciparum Dd2 (drug-resistant) | IC50 | 7 ± 2 | [1] |

Experimental Protocols

A detailed understanding of the methodologies used to generate the efficacy data is crucial for the interpretation and replication of these findings.

Recombinant PfDHODH Enzyme Inhibition Assay

The inhibitory activity of this compound against PfDHODH was determined using a spectrophotometric assay that measures the reduction of a dye, 2,6-dichloroindophenol (DCIP), coupled to the oxidation of dihydroorotate.

Protein Expression and Purification: The gene encoding PfDHODH was expressed in Escherichia coli, and the recombinant protein was purified to homogeneity.

Assay Protocol:

-

The assay was performed in a 96-well plate format.

-

Each well contained a reaction mixture of 100 mM HEPES buffer (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Thesit, 50 µM decylubiquinone, and 100 µM DCIP.

-

This compound was added in a concentration gradient to determine the IC50 value.

-

The reaction was initiated by the addition of the substrate, 200 µM dihydroorotate, and the recombinant PfDHODH enzyme.

-

The rate of DCIP reduction was monitored by measuring the decrease in absorbance at 600 nm over time.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Plasmodium falciparum Whole-Cell Growth Inhibition Assay

The efficacy of this compound against the intra-erythrocytic stages of P. falciparum was assessed using a SYBR Green I-based fluorescence assay. This assay measures the proliferation of the parasite by quantifying the amount of parasitic DNA.

Parasite Culture: P. falciparum strains 3D7 and Dd2 were maintained in continuous in vitro culture in human O+ erythrocytes at 4% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3. Cultures were incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

Assay Protocol:

-

Synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit were plated in 96-well plates.

-

This compound was serially diluted and added to the wells.

-

The plates were incubated for 72 hours under the standard culture conditions.

-

After incubation, the cells were lysed, and SYBR Green I, a fluorescent dye that binds to DNA, was added.

-

The fluorescence intensity was measured using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

IC50 values, representing the concentration of the compound that inhibits parasite growth by 50%, were determined by comparing the fluorescence of treated wells to untreated controls.

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound is the direct inhibition of PfDHODH, which disrupts the de novo pyrimidine biosynthesis pathway, leading to parasite death.

Caption: Signaling pathway of this compound action.

Caption: Experimental workflow for in vitro efficacy testing.

References

Genz-669178: A Technical Guide to its Role in Pyrimidine Biosynthesis Disruption

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action of Genz-669178, a potent inhibitor of dihydroorotate dehydrogenase (DHODH). By targeting this critical enzyme, this compound effectively disrupts the de novo pyrimidine biosynthesis pathway, a key metabolic route essential for the proliferation of various pathogens and cancer cells. This document provides a comprehensive overview of its biochemical activity, experimental protocols for its evaluation, and the downstream cellular consequences of its inhibitory action.

Core Mechanism: Inhibition of Dihydroorotate Dehydrogenase

This compound is a selective inhibitor of dihydroorotate dehydrogenase (DHODH), a flavin-dependent mitochondrial enzyme.[1] DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[2][3] This pathway is crucial for the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides (UTP, CTP, TTP) required for the synthesis of DNA, RNA, glycoproteins, and phospholipids.[4][5]

Notably, many rapidly proliferating cells, including cancer cells and parasites like Plasmodium falciparum, are highly dependent on the de novo pyrimidine synthesis pathway for survival and replication.[2][3] This reliance makes DHODH an attractive therapeutic target. This compound has demonstrated potent inhibitory activity against DHODH from Plasmodium species, with IC50 values in the nanomolar range.[6] Its efficacy has been confirmed in preclinical mouse models of malaria.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogs, providing a clear comparison of its activity across different assays and parasite strains.

| Compound | Target | IC50 (µM) | Reference |

| This compound | DHODH (Plasmodium spp.) | 0.015-0.05 | [6] |

| This compound | P. berghei | 0.068 | [6] |

| This compound | P. falciparum 3D7 | 0.008 | [6] |

| This compound | P. falciparum Dd2 | 0.01 | [6] |

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | In Vivo Model | ED50 (mg/kg/day) | Dosing Regimen | Reference |

| This compound | P. berghei-infected mice | 13-21 | Oral, twice daily | [6] |

| Genz-667348 | P. berghei-infected mice | 13-21 | Oral, twice daily | [2] |

Table 2: In Vivo Efficacy of this compound and Analogs

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and other DHODH inhibitors.

Protocol 1: DHODH Inhibition Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of compounds against DHODH. The assay monitors the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.

Materials:

-

Recombinant DHODH enzyme

-

L-Dihydroorotic acid (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (Decylubiquinone)

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare stock solutions of DHO, DCIP, and Coenzyme Q10 in the appropriate solvents.

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add 2 µL of the compound dilutions or DMSO (for control wells).

-

Add 178 µL of the diluted DHODH enzyme solution to each well and incubate at room temperature for 15 minutes to allow for compound binding.

-

Prepare a reaction mix containing DHO, DCIP, and Coenzyme Q10 in the assay buffer.

-

Initiate the reaction by adding 20 µL of the reaction mix to each well.

-

Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

-

Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

-

Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Protocol 2: In Vitro Anti-malarial Susceptibility Assay ([³H]-Hypoxanthine Incorporation)

This assay measures the inhibition of P. falciparum growth by quantifying the incorporation of radiolabeled hypoxanthine, a crucial precursor for purine synthesis in the parasite.

Materials:

-

Synchronized P. falciparum culture (ring stage)

-

Complete culture medium (RPMI-1640 with L-glutamine, HEPES, NaHCO₃, and human serum or Albumax)

-

[³H]-Hypoxanthine

-

Test compound (e.g., this compound)

-

96-well culture plates

-

Cell harvester and scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in the culture medium in a 96-well plate.

-

Add synchronized parasite culture (0.5% parasitemia, 2.5% hematocrit) to each well.

-

Incubate the plate for 24 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Add [³H]-hypoxanthine to each well and incubate for an additional 18-24 hours.

-

Harvest the cells onto filter mats using a cell harvester and wash to remove unincorporated radiolabel.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Determine the IC50 value by comparing the radioactivity in treated wells to that in untreated control wells.

Protocol 3: In Vivo Anti-malarial Efficacy Assay (4-Day Suppressive Test)

This standard mouse model assesses the ability of a test compound to suppress the proliferation of Plasmodium berghei in vivo.

Materials:

-

BALB/c mice

-

Plasmodium berghei infected red blood cells

-

Test compound (e.g., this compound) formulated for oral administration

-

Giemsa stain

-

Microscope

Procedure:

-

On day 0, infect mice intravenously or intraperitoneally with 1 x 10⁷ P. berghei-infected red blood cells.

-

Two hours post-infection, begin treatment with the test compound administered orally twice daily for four consecutive days (days 0 to 3). A vehicle control group and a positive control group (e.g., chloroquine) should be included.

-

On day 4, prepare thin blood smears from the tail blood of each mouse.

-

Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.

-

Calculate the percent suppression of parasitemia for each treatment group relative to the vehicle control group.

-

Determine the ED50 value, the dose that causes a 50% reduction in parasitemia.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the pyrimidine biosynthesis pathway, a typical experimental workflow for evaluating DHODH inhibitors, and the downstream signaling consequences of DHODH inhibition.

Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.

Caption: A typical experimental workflow for the preclinical evaluation of a DHODH inhibitor like this compound.

Caption: Downstream cellular consequences of DHODH inhibition by this compound.

Conclusion

This compound is a potent and selective inhibitor of Plasmodium DHODH, demonstrating significant anti-malarial activity by disrupting the essential de novo pyrimidine biosynthesis pathway. The provided data and protocols offer a framework for the continued investigation and development of this and similar compounds. The downstream effects of pyrimidine depletion, including cell cycle arrest, apoptosis, and modulation of the immune response, highlight the multifaceted impact of DHODH inhibition and suggest its potential application in other therapeutic areas, such as oncology. Further research into the detailed molecular interactions and broader physiological effects will be crucial for optimizing the clinical application of this promising class of inhibitors.

References

- 1. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. embopress.org [embopress.org]

- 5. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Genz-669178: A Technical Whitepaper on a Novel Inhibitor of Plasmodium falciparum Dihydroorotate Dehydrogenase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genz-669178 is a potent and selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway of the malaria parasite. Unlike its human host, P. falciparum is entirely dependent on this pathway for the synthesis of pyrimidines, making PfDHODH a key target for antimalarial drug development. This document provides a comprehensive technical overview of this compound, including its intellectual property, mechanism of action, quantitative inhibitory and efficacy data, and detailed experimental protocols.

Introduction and Intellectual Property

Mechanism of Action: Inhibition of the Pyrimidine Biosynthesis Pathway

This compound exerts its antimalarial effect by targeting the de novo pyrimidine biosynthesis pathway in Plasmodium falciparum[3][4][5][6]. This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital for DNA and RNA replication, processes that are highly active during the parasite's rapid proliferation within the host's red blood cells. The key enzyme inhibited by this compound is dihydroorotate dehydrogenase (DHODH), which catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate[7][8].

The parasite's complete reliance on this de novo synthesis pathway, as it lacks the pyrimidine salvage pathways present in humans, provides a therapeutic window for selective inhibition[3][6]. By inhibiting PfDHODH, this compound effectively starves the parasite of the necessary precursors for nucleic acid synthesis, leading to a halt in replication and eventual cell death.

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Enzymatic Inhibition Data

| Target Enzyme | IC50 (µM) | Source |

| Plasmodium spp. DHODH | 0.015 - 0.05 | [9] |

| P. falciparum DHODH | Not explicitly stated | |

| P. berghei DHODH | Not explicitly stated | |

| P. vivax DHODH | Not explicitly stated | |

| Human DHODH | >200 | [10] |

Table 2: In Vitro Anti-parasitic Activity

| Plasmodium Strain | EC50 (µM) | Source |

| P. berghei | 0.068 | [9] |

| P. falciparum 3D7 | 0.008 | [9] |

| P. falciparum Dd2 | 0.01 | [9] |

Table 3: In Vivo Efficacy Data

| Animal Model | ED50 (mg/kg/day) | Dosing Regimen | Source |

| P. berghei-infected mice | 13 - 21 | Oral, twice daily | [9] |

Experimental Protocols

PfDHODH Enzyme Inhibition Assay

This protocol is adapted from methodologies described for the screening of PfDHODH inhibitors[8][10].

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant P. falciparum dihydroorotate dehydrogenase.

Materials:

-

Recombinant purified PfDHODH enzyme

-

Assay Buffer: 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

L-dihydroorotate (substrate)

-

Decylubiquinone (Coenzyme Q analog, electron acceptor)

-

2,6-dichloroindophenol (DCIP, colorimetric indicator)

-

This compound (test compound)

-

DMSO (for compound dilution)

-

96-well microplates

-

Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the assay buffer to achieve the final desired concentrations for the assay.

-

Enzyme Preparation: Dilute the stock solution of recombinant PfDHODH in the assay buffer to the final working concentration (e.g., 10-20 nM).

-

Assay Reaction: a. To each well of a 96-well plate, add the diluted this compound or DMSO (for control wells). b. Add the diluted PfDHODH enzyme solution to all wells. c. Add the electron acceptor, decylubiquinone, and the colorimetric indicator, DCIP, to all wells. d. Incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme binding. e. Initiate the enzymatic reaction by adding the substrate, L-dihydroorotate.

-

Data Acquisition: Immediately after adding the substrate, measure the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of DCIP reduction is proportional to the enzyme activity.

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vitro Anti-parasitic Susceptibility Assay (SYBR Green I-based)

This protocol is a common method for assessing the in vitro activity of antimalarial compounds against P. falciparum blood stages[7].

Objective: To determine the half-maximal effective concentration (EC50) of this compound against the intraerythrocytic stages of P. falciparum.

Materials:

-

Synchronized P. falciparum culture (ring stage)

-

Human red blood cells (RBCs)

-

Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX or human serum, hypoxanthine, and gentamicin)

-

This compound (test compound)

-

Chloroquine or Artemisinin (positive control)

-

DMSO (for compound dilution)

-

96-well microplates

-

Lysis buffer (containing SYBR Green I dye)

-

Fluorescence plate reader

Procedure:

-

Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human RBCs.

-

Compound Plating: Prepare serial dilutions of this compound and control drugs in the complete culture medium in a 96-well plate.

-

Assay Initiation: a. Adjust the synchronized ring-stage parasite culture to the desired parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%). b. Add the parasite suspension to the wells of the 96-well plate containing the test compounds.

-

Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

Lysis and Staining: a. After incubation, lyse the RBCs by adding a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I to each well. b. Incubate the plate in the dark at room temperature for at least one hour to allow for cell lysis and DNA staining.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm). The fluorescence intensity is proportional to the amount of parasitic DNA, and thus to parasite growth.

-

Data Analysis: a. Subtract the background fluorescence from uninfected RBCs. b. Calculate the percentage of parasite growth inhibition for each compound concentration relative to the DMSO control. c. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Resistance and Selectivity

No specific resistance mutations for this compound have been reported in the reviewed literature. However, resistance to other DHODH inhibitors has been associated with mutations in the PfDHODH gene. The high selectivity of this compound for the parasite enzyme over the human counterpart is a critical feature for its therapeutic potential, minimizing the risk of host toxicity[10]. This selectivity is attributed to differences in the amino acid residues within the inhibitor-binding pocket of the respective enzymes.

Conclusion

This compound is a valuable research tool and a promising lead compound in the development of novel antimalarial therapies. Its potent and selective inhibition of PfDHODH, a crucial enzyme for parasite survival, underscores the potential of targeting the de novo pyrimidine biosynthesis pathway. The data and protocols presented in this whitepaper provide a foundational resource for researchers and drug development professionals working to combat malaria. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its potential for clinical development.

References

- 1. This compound | Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitor | CAS# 1254834-91-7 | InvivoChem [invivochem.com]

- 2. medkoo.com [medkoo.com]

- 3. Insights into the pyrimidine biosynthetic pathway of human malaria parasite Plasmodium falciparum as chemotherapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Malaria Parasite Pyrimidine Nucleotide Metabolism: A Promising Drug Target | Semantic Scholar [semanticscholar.org]

- 5. Molecular biology and biochemistry of malarial parasite pyrimidine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Genz-669178 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Genz-669178, a potent and selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). The following protocols describe methods to determine the enzymatic inhibition of PfDHODH, the antiplasmodial activity against P. falciparum in a cell-based assay, and a general protocol for assessing cytotoxicity against mammalian cell lines.

Data Summary

The following tables summarize the reported in vitro potency of this compound and related compounds.

Table 1: Enzymatic Inhibition of Dihydroorotate Dehydrogenase (DHODH)

| Compound | PfDHODH IC₅₀ (nM) | P. berghei DHODH IC₅₀ (nM) | P. vivax DHODH IC₅₀ (nM) | Human DHODH IC₅₀ (nM) |

| This compound | 2.5 | 11 | 8.3 | >50,000 |

| Genz-667348 | 2.2 | 8.8 | 6.1 | >50,000 |

| Genz-668857 | 1.8 | 7.5 | 5.4 | >50,000 |

Table 2: Antiplasmodial Activity (In Vitro Growth Inhibition)

| Compound | P. falciparum 3D7 IC₅₀ (nM) | P. falciparum Dd2 IC₅₀ (nM) |

| This compound | 4.1 | 5.2 |

| Genz-667348 | 3.8 | 4.9 |

| Genz-668857 | 2.9 | 3.5 |

Table 3: Cytotoxicity in Mammalian Cell Lines

| Compound | Cell Line | Assay Method | IC₅₀ (µM) |

| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available |

Note: Extensive searches of publicly available literature did not yield specific IC₅₀ values for the cytotoxicity of this compound against mammalian cell lines. The compound is reported to be highly selective for the parasite enzyme over the human ortholog. A general protocol for assessing cytotoxicity is provided below.

Signaling Pathway and Mechanism of Action

This compound targets the de novo pyrimidine biosynthesis pathway in Plasmodium falciparum, which is essential for the synthesis of DNA, RNA, glycoproteins, and phospholipids. The compound specifically inhibits dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in this pathway. This inhibition depletes the parasite's pyrimidine pool, leading to cessation of growth and replication.

Caption: Inhibition of PfDHODH by this compound in the pyrimidine biosynthesis pathway.

Experimental Protocols

PfDHODH Enzymatic Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to determine the in vitro inhibition of recombinant PfDHODH by this compound. The assay measures the reduction of 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

Caption: Workflow for the PfDHODH colorimetric enzymatic inhibition assay.

Materials:

-

Recombinant PfDHODH enzyme

-

This compound

-

L-dihydroorotate (L-DHO)

-

Decylubiquinone (CoQd)

-

2,6-dichloroindophenol (DCIP)

-

HEPES buffer (pH 8.0)

-

NaCl

-

Glycerol

-

Triton X-100

-

DMSO

-

384-well microplates

-

Microplate reader

Protocol:

-

Assay Buffer Preparation: Prepare an assay buffer consisting of 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, and 0.05% Triton X-100.

-

Reagent Preparation:

-

Prepare stock solutions of L-DHO, CoQd, and DCIP in appropriate solvents.

-

On the day of the assay, prepare a substrate mix in the assay buffer with final concentrations of 175 µM L-DHO, 18 µM CoQd, and 95 µM DCIP.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.

-

-

Assay Procedure:

-

Dispense a small volume (e.g., 0.5 µL) of the this compound dilutions into the wells of a 384-well plate. Include controls with DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).

-

Add recombinant PfDHODH (final concentration ~12.5 nM) in assay buffer to each well.

-

Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate mix to each well for a final volume of 50 µL.

-

Incubate the plate for 20 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 600 nm using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.

-

P. falciparum In Vitro Growth Inhibition Assay (SYBR Green I)

This cell-based assay determines the efficacy of this compound in inhibiting the growth of asexual stage P. falciparum in human erythrocytes. Parasite growth is quantified by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.

Caption: Workflow for the P. falciparum SYBR Green I growth inhibition assay.

Materials:

-

P. falciparum culture (e.g., 3D7 or Dd2 strain)

-

Human erythrocytes

-

Complete parasite culture medium (e.g., RPMI-1640 with supplements)

-

This compound

-

SYBR Green I nucleic acid stain

-

Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

-

Incubator with gas supply (5% CO₂, 5% O₂, 90% N₂)

Protocol:

-

Parasite Culture and Synchronization:

-

Maintain a continuous culture of P. falciparum in human erythrocytes.

-

Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.

-

-

Compound Plating:

-

Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

-

Include drug-free wells (0% inhibition) and wells with a known antimalarial drug as a positive control.

-

-

Assay Setup:

-

Adjust the synchronized ring-stage parasite culture to a parasitemia of 0.5% and a hematocrit of 2% in complete culture medium.

-

Add the parasite suspension to each well of the compound-containing plate.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

-

Lysis and Staining:

-

After incubation, lyse the erythrocytes by freezing the plate at -20°C or -80°C, followed by thawing at room temperature.

-

Prepare a lysis buffer containing SYBR Green I stain.

-

Add the lysis buffer with SYBR Green I to each well.

-

Incubate the plate in the dark at room temperature for at least 1 hour.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence using a plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.

-

Calculate the percent growth inhibition for each concentration relative to the drug-free controls.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Mammalian Cell Cytotoxicity Assay (Resazurin-Based)

This is a general protocol to assess the cytotoxicity of this compound against a mammalian cell line of interest. The assay is based on the reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent compound) by metabolically active cells.

Caption: Workflow for a resazurin-based mammalian cell cytotoxicity assay.

Materials:

-

Mammalian cell line (e.g., HEK293, HepG2, or other relevant line)

-

Complete cell culture medium appropriate for the chosen cell line

-

This compound

-

Resazurin sodium salt

-

Phosphate-buffered saline (PBS)

-

96-well tissue culture plates

-

Fluorescence plate reader

-

Humidified incubator with 5% CO₂

Protocol:

-

Cell Seeding:

-

Harvest and count the mammalian cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in complete cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

-

After 24 hours of cell seeding, carefully remove the medium from the wells and replace it with the medium containing the various concentrations of this compound. Include vehicle controls (medium with the same percentage of DMSO) and positive controls (a known cytotoxic agent).

-

-

Incubation:

-

Incubate the plate for a period of 48 to 72 hours at 37°C with 5% CO₂.

-

-

Resazurin Staining:

-

Prepare a sterile solution of resazurin in PBS.

-

Add the resazurin solution to each well to a final concentration of approximately 10-25 µg/mL.

-

Incubate the plate for an additional 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for the specific cell line.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence of resorufin using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Calculate the percent cell viability for each treatment condition relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Genz-669178: A Potent Inhibitor of Plasmodium falciparum Dihydroorotate Dehydrogenase for Cell-Based Malaria Assays

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health challenge. The emergence and spread of drug-resistant parasite strains necessitate the discovery and development of novel antimalarial agents with new mechanisms of action. One such promising target is the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway. Unlike their human hosts, malaria parasites rely solely on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication. This dependency makes PfDHODH an attractive target for selective inhibition.

Genz-669178 is a novel and potent inhibitor of PfDHODH.[1] It belongs to a series of N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamides that have demonstrated low nanomolar in vitro potency against various Plasmodium species, including the chloroquine-sensitive (3D7) and multidrug-resistant (Dd2) strains of P. falciparum.[2][3] This document provides detailed application notes and protocols for utilizing this compound in cell-based assays to assess its antimalarial activity.

Mechanism of Action and Signaling Pathway

This compound exerts its antimalarial effect by specifically inhibiting the enzymatic activity of PfDHODH. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a key step in the de novo pyrimidine biosynthesis pathway. By blocking this step, this compound deprives the parasite of the necessary pyrimidine precursors for DNA and RNA synthesis, ultimately leading to parasite death. The pathway is distinct from that of the human host, allowing for selective targeting of the parasite's enzyme.

Caption: Inhibition of PfDHODH by this compound in the pyrimidine pathway.

Data Presentation

The inhibitory activity of this compound against P. falciparum is typically quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the reported in vitro activity of this compound against different Plasmodium strains.

| Compound | Target Organism | Strain | IC50 (µM) | Reference |

| This compound | Plasmodium falciparum | 3D7 | 0.008 | [1] |

| This compound | Plasmodium falciparum | Dd2 | 0.01 | [1] |

| This compound | Plasmodium berghei | - | 0.068 | [1] |

Experimental Protocols

A common and reliable method for assessing the in vitro antimalarial activity of compounds like this compound is the SYBR Green I-based fluorescence assay. This assay measures the proliferation of parasites by quantifying the amount of parasite DNA.

Protocol: In Vitro Anti-malarial Drug Susceptibility Assay using SYBR Green I

1. Materials and Reagents:

-

Plasmodium falciparum culture (e.g., 3D7 or Dd2 strain)

-

Human red blood cells (O+), washed

-

Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II or human serum)

-

This compound stock solution (in DMSO)

-

SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

96-well flat-bottom culture plates

-

Fluorescence microplate reader (excitation: ~485 nm, emission: ~530 nm)

2. Experimental Workflow:

References

Application Notes and Protocols: Genz-669178 for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for research purposes only and is not for human use. The information provided is based on publicly available data and should be adapted and validated for specific experimental contexts.

Introduction